(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chlorophenyl, pyridazinyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyridazinone core.
Attachment of the Piperazin-1-yl Group: The piperazin-1-yl group is attached through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl and pyridazinyl groups, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(pyridin-2-yl)methanone: Shares the chlorophenyl and pyridinyl groups but lacks the piperazinyl and pyridazinyl components.
(4-Chlorophenyl)(piperazin-1-yl)methanone: Contains the chlorophenyl and piperazinyl groups but does not have the pyridazinyl and pyridinyl components.
Uniqueness
(2-Chlorophenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the pyridazinyl group, in particular, enhances its potential pharmacological activities and differentiates it from other similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-16-6-2-1-5-15(16)20(27)26-13-11-25(12-14-26)19-9-8-18(23-24-19)17-7-3-4-10-22-17/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNKPFHHAUHWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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